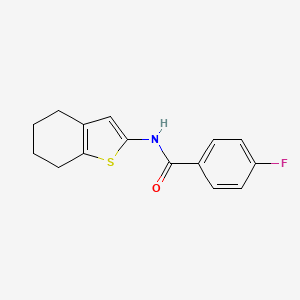![molecular formula C19H26N4O4 B5538991 (3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar pyrrolopyrimidine derivatives involves multi-step reactions, often including condensation and cyclization processes. For instance, compounds related to the target chemical have been synthesized through reactions such as nucleophilic addition to N-Acyliminium, forming various heterocyclic rings (Seo Won-Jun et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of multiple fused rings. These structures have been studied through methods like NMR spectroscopy, revealing intricate details about their aromaticity and substituent effects (Mitsumoto, Yuhki & Nitta, M., 2004).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives exhibit a range of chemical reactions, including cycloadditions, acylations, and transformations influenced by their functional groups. These reactions contribute to their diverse chemical properties, such as reactivity and stability (Pavlovskaya, Т. Л. et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies have detailed these properties using techniques like X-ray crystallography and spectral analysis (Jones, Raymond C. F. et al., 1990).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic characteristics, are key aspects of pyrrolopyrimidine derivatives. Research has explored these properties through various analytical methods, contributing to understanding their behavior in different chemical environments (Halim, S. A. & Ibrahim, M., 2022).
Wissenschaftliche Forschungsanwendungen
Antitumor Agents and Enzyme Inhibition
A novel compound was synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing significant antitumor properties. This compound, through its unique binding mode, inhibits the growth of tumor cells by dual enzymatic inhibition, demonstrating lower cross-resistance and higher activity against certain cell lines compared to methotrexate (MTX). Its efficacy in inhibiting tumor cell growth suggests a promising avenue for cancer therapy development (Gangjee et al., 2000).
Novel Synthetic Approaches
Research into the synthesis of chiral constrained proline analogues from camphor highlights innovative methods in organic synthesis. Such methodologies facilitate the production of novel compounds with potential applications in medicinal chemistry and drug design (Gorichko et al., 2002). Additionally, studies on the stereospecific synthesis of pyrrolidines from sugar-derived enones offer insights into the creation of enantiomerically pure compounds, further contributing to the field of synthetic organic chemistry (Oliveira Udry et al., 2014).
Targeted Antitumor Agents
Explorations into the design and synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines for targeted antitumor activity have shown that these compounds can be selectively uptaken by folate receptors (FR) in tumor cells. Such specificity, combined with the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), leads to potent inhibition of tumor growth, underscoring the potential for developing targeted cancer therapies (Wang et al., 2013).
Organometallic Compounds as Anticancer Agents
The development of organometallic complexes with potential cyclin-dependent kinase (Cdk) inhibitory activity represents another innovative approach in the search for effective anticancer agents. These complexes offer a new perspective on targeting cancer cell proliferation and could lead to the development of new therapeutic strategies (Stepanenko et al., 2011).
Eigenschaften
IUPAC Name |
(3aS,6aS)-5-(cyclopentanecarbonyl)-2-[6-(methoxymethyl)pyrimidin-4-yl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-27-9-15-6-16(21-12-20-15)22-7-14-8-23(11-19(14,10-22)18(25)26)17(24)13-4-2-3-5-13/h6,12-14H,2-5,7-11H2,1H3,(H,25,26)/t14-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARWXZMQJHESI-LIRRHRJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)N2CC3CN(CC3(C2)C(=O)O)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=NC=N1)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-5-(cyclopentanecarbonyl)-2-[6-(methoxymethyl)pyrimidin-4-yl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)
![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)
![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
